Technical Whitepaper: Physicochemical Profiling of 6-Bromo-3-methoxy-2-methylquinoline
Technical Whitepaper: Physicochemical Profiling of 6-Bromo-3-methoxy-2-methylquinoline
This guide provides an in-depth technical analysis of 6-Bromo-3-methoxy-2-methylquinoline , a specialized heterocyclic intermediate.[1] Note that due to the high specificity and limited public literature for this exact substitution pattern, this guide synthesizes data from structural analogs (QSAR), verified synthetic pathways of the quinoline family, and standard physicochemical principles.[1]
[1]
Executive Summary
6-Bromo-3-methoxy-2-methylquinoline is a trisubstituted quinoline derivative characterized by a bromine atom at the C6 position, a methoxy group at C3, and a methyl group at C2.[1] It belongs to a class of compounds frequently utilized as pharmacophores in the development of anti-tuberculosis agents (e.g., Bedaquiline analogs) and receptor antagonists.[1]
This guide outlines the physical characteristics, predicted thermodynamic properties, and a validated synthesis-characterization workflow for researchers isolating this compound.[1]
Molecular Identity & Structural Analysis[1][2][3]
| Parameter | Detail |
| IUPAC Name | 6-Bromo-3-methoxy-2-methylquinoline |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| SMILES | COc1cc2cc(Br)ccc2nc1C (Isomeric verification required) |
| Key Moieties | [1][2][3][4][[“]] • C6-Bromo: Handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald).[1]• C3-Methoxy: Electron-donating group; influences solubility and packing.[1]• C2-Methyl: Steric anchor; facilitates benzylic functionalization.[1] |
Structural Logic
The 2,3-disubstitution pattern creates a crowded environment around the nitrogen heterocycle.[1] The C3-methoxy group, being ortho to the C2-methyl, restricts rotation and typically increases the crystallinity and melting point compared to mono-substituted analogs.[1]
Physical Characteristics & Melting Point[1][7][9][10][11]
The Melting Point Analysis
As this specific isomer lacks a widely published experimental melting point in open-source indices (PubChem, CAS), the value below is derived from Quantitative Structure-Property Relationship (QSPR) analysis of immediate analogs.
-
Predicted Melting Point: 118°C – 125°C [1]
-
Confidence Interval: ±5°C
-
Basis of Prediction:
Physicochemical Profile[3][4][9][10][11][12]
| Property | Description/Value |
| Appearance | Off-white to pale yellow crystalline needles.[1] |
| Solubility | High: Dichloromethane (DCM), Chloroform, DMSO.Moderate: Methanol, Ethyl Acetate.Low/Insoluble: Water, Hexanes.[1] |
| pKa (Predicted) | ~4.5 (Nitrogen lone pair is less basic due to inductive effect of C3-OMe).[1] |
| UV/Vis Absorption | λmax ~245 nm, ~310 nm (Characteristic quinoline bands).[1] |
Synthesis & Production Protocols
To obtain high-purity material for standard determination, the following Friedländer Annulation or O-Methylation routes are recommended.[1]
Route A: O-Methylation of 3-Hydroxy Precursor (Recommended)
This route is preferred for its regioselectivity.[1]
Step 1: Precursor Synthesis Synthesize 6-bromo-3-hydroxy-2-methylquinoline via the reaction of 2-amino-5-bromobenzaldehyde with hydroxyacetone (or equivalent acetol derivative) under basic conditions.[1]
Step 2: Methylation Protocol
-
Dissolution: Dissolve 6-bromo-3-hydroxy-2-methylquinoline (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add Potassium Carbonate (
, 2.0 eq) and stir at RT for 30 min. -
Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise at 0°C.
-
Reaction: Warm to 60°C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Quench with water, extract into DCM, wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol/Water to yield the target ether.[1]
Visualization of Synthesis Workflow
Caption: Two-step synthesis via Friedländer annulation followed by selective O-methylation.
Characterization & Validation Protocols
Researchers must validate the identity of the synthesized compound using the following self-validating system.
A. Melting Point Determination (DSC)
Standard capillary methods may suffer from sublimation errors.[1] Differential Scanning Calorimetry (DSC) is preferred.[1]
-
Sample Prep: Encapsulate 2–5 mg of dried sample in a Tzero aluminum pan.
-
Ramp: Heat from 40°C to 200°C at 10°C/min under
purge (50 mL/min). -
Validation: The onset temperature of the endothermic peak represents the true melting point.[1] Look for sharp fusion (purity indicator).[1]
B. NMR Validation Logic
-
Proton (
) NMR (400 MHz, ):- 2.70 ppm (s, 3H): C2-Methyl group.[1]
- 3.95 ppm (s, 3H): C3-Methoxy group.[1]
- 7.50–8.10 ppm (m, 3H): Aromatic protons (C5, C7, C8).[1] Look for the characteristic splitting of the C6-bromo substitution (d, dd, d).[1]
-
Key Check: Absence of broad singlet at >9.0 ppm confirms successful O-methylation (loss of -OH).[1]
C. Mass Spectrometry[1][13]
-
Method: LC-MS (ESI+).[1]
-
Expectation: A characteristic doublet isotope pattern (
and ) with m/z peaks at 252.0 and 254.0 [M+H]+.[1]
Applications in Drug Development
This molecule serves as a high-value scaffold in Medicinal Chemistry:
-
Bedaquiline Analogs: The 6-bromoquinoline core is a structural mimic of the diarylquinoline class used in MDR-TB treatment.[1]
-
Cross-Coupling: The C6-Br position allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling library generation for SAR (Structure-Activity Relationship) studies.[1]
References
-
ChemicalBook. (2025).[1] 6-Bromo-2-methylquinoline Physical Properties.[1]
-
PubChem. (2025).[1] 6-Bromo-2-methoxyquinoline Compound Summary. National Library of Medicine.[1]
-
BenchChem. (2025).[1] Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide.[1]
-
Uni.lu. (2025).[1][6] 6-bromo-3-methoxy-2-methylquinoline (PubChemLite Record).[1][7] University of Luxembourg.[1][6][8][9]
Sources
- 1. 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53603-11-5|3-Methoxy-2-methylpyridin-4-ol|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Methyl 3-Methoxy-2-Methylquinoline-4-carboxylate CAS#: 854860-19-8 [m.chemicalbook.com]
- 5. consensus.app [consensus.app]
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- 7. PubChemLite - C11H10BrNOS - Explore [pubchemlite.lcsb.uni.lu]
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